molecular formula C10H11Cl2N3 B2465842 [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride CAS No. 2305253-86-3

[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride

Cat. No. B2465842
CAS RN: 2305253-86-3
M. Wt: 244.12
InChI Key: WHEPTOZIWCXTJJ-UHFFFAOYSA-N
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Description

“[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 400877-37-4 . It has a molecular weight of 207.66 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3/c11-9-1-3-10 (4-2-9)14-7-8 (5-12)6-13-14/h1-4,6-7H,5,12H2 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

“[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 207.66 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. The synthesized pyrazole derivative (compound 13) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It was 174-fold more active than the standard drug miltefosine. Molecular docking studies supported its efficacy by showing favorable binding to Lm-PTR1, a potential drug target .

Antimalarial Potential

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a major global health concern. Compounds 14 and 15 from the same series exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Crop Protection

Pyraclostrobin, a metabolite structurally related to this compound, is used as a fungicide in agriculture. Understanding the safety and kinetics of this class of compounds is crucial for sustainable crop protection .

Plant Hormone Analog

Indole derivatives, including pyrazoles, play a role in plant growth and development. While not directly studied for this compound, its structural similarity to indole-3-acetic acid suggests potential plant hormone activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[1-(4-chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEPTOZIWCXTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride

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